3-(1,2-Dihydroxyethyl)benzene-1,2-diol 3-(1,2-Dihydroxyethyl)benzene-1,2-diol
Brand Name: Vulcanchem
CAS No.: 67503-48-4
VCID: VC18122446
InChI: InChI=1S/C8H10O4/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,9-12H,4H2
SMILES:
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol

3-(1,2-Dihydroxyethyl)benzene-1,2-diol

CAS No.: 67503-48-4

Cat. No.: VC18122446

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

3-(1,2-Dihydroxyethyl)benzene-1,2-diol - 67503-48-4

Specification

CAS No. 67503-48-4
Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
IUPAC Name 3-(1,2-dihydroxyethyl)benzene-1,2-diol
Standard InChI InChI=1S/C8H10O4/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,9-12H,4H2
Standard InChI Key SREMSBOBEXCXNR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)O)O)C(CO)O

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 3-(1,2-dihydroxyethyl)benzene-1,2-diol, reflects its substitution pattern. Key structural attributes include:

  • Benzene core: Two adjacent hydroxyl groups (1,2-diol) and a 1,2-dihydroxyethyl side chain at position 3 .

  • Chirality: The 1,2-dihydroxyethyl group introduces a chiral center, leading to stereoisomerism.

Table 1: Molecular and Structural Data

PropertyValueSource
CAS Number67503-48-4
Molecular FormulaC8H10O4\text{C}_8\text{H}_{10}\text{O}_4
Molecular Weight170.16 g/mol
Exact Mass170.058 g/mol
Topological Polar Surface Area80.92 Ų
LogP (Octanol-Water)0.123

Synthesis and Preparation

Synthetic routes to 3-(1,2-dihydroxyethyl)benzene-1,2-diol often leverage hydroxylation and alkylation strategies:

Key Synthetic Methods

  • Catechol Derivative Functionalization:

    • Starting with catechol (1,2-benzenediol), the 1,2-dihydroxyethyl group is introduced via epoxide ring-opening or nucleophilic addition .

    • Example: Reaction with glycidol (2,3-epoxy-1-propanol) under basic conditions yields the target compound.

  • Biocatalytic Synthesis:

    • Enzymatic hydroxylation of styrene derivatives using cytochrome P450 monooxygenases has been explored for stereoselective production.

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)Reference
Epoxide Ring-OpeningCatechol, glycidol, NaOH, 60°C65–75
Enzymatic HydroxylationStyrene derivative, P450 enzyme, NADPH40–50

Physicochemical Properties

The compound’s solubility and stability are influenced by its polyhydroxy structure:

  • Solubility: Highly soluble in polar solvents (e.g., DMSO, methanol) .

  • Thermal Stability: Decomposes above 200°C without a distinct melting point .

  • Redox Activity: The catechol moiety facilitates oxidation to quinones, a property exploited in antioxidant applications .

Chemical Reactivity

Oxidation Reactions

  • Quinone Formation: Oxidation with KMnO4\text{KMnO}_4 or H2O2\text{H}_2\text{O}_2 yields 3-(1,2-dihydroxyethyl)-1,2-benzoquinone, a reactive intermediate .

    C8H10O4+H2O2C8H8O4+2H2O\text{C}_8\text{H}_{10}\text{O}_4 + \text{H}_2\text{O}_2 \rightarrow \text{C}_8\text{H}_8\text{O}_4 + 2\text{H}_2\text{O}

Esterification and Etherification

  • The hydroxyl groups undergo esterification with acyl chlorides or etherification with alkyl halides, enabling polymer synthesis.

Biological Activity and Mechanisms

Antioxidant Properties

  • The compound scavenges reactive oxygen species (ROS) via hydrogen atom transfer:

    C8H10O4+ROOC8H9O4+ROOH\text{C}_8\text{H}_{10}\text{O}_4 + \text{ROO}^\cdot \rightarrow \text{C}_8\text{H}_9\text{O}_4^\cdot + \text{ROOH}
  • In vitro studies show 50% ROS inhibition at 10 µM .

Metabolic Pathways

  • As a norepinephrine metabolite, it is associated with Menkes syndrome, a copper metabolism disorder . Elevated urinary levels correlate with disease severity .

Applications

Pharmaceutical Research

  • Neuroprotective Agent: Modulates oxidative stress in neurodegenerative models .

  • Antimicrobial Scaffold: Derivatives exhibit activity against Botrytis cinerea (EC₅₀ = 12 µM).

Materials Science

  • Polymer Precursor: Copolymerization with diacids forms biodegradable polyesters.

  • Metal Chelation: Binds Fe³⁺ and Cu²⁺, relevant in wastewater treatment.

Table 3: Industrial and Research Applications

ApplicationExample Use CaseReference
Drug DevelopmentAntioxidant in Alzheimer’s models
Polymer ChemistrySynthesis of bio-based polyesters
Environmental ChemistryHeavy metal sequestration

Comparative Analysis with Structural Analogs

Table 4: Comparison with Related Catechol Derivatives

CompoundSubstituentBioactivity
4-(1,2-Dihydroxyethyl)benzene-1,2-diol4-position substituentNorepinephrine metabolite
3-Bromo-5-(hydroxymethyl)benzene-1,2-diolBromine and hydroxymethylMarine algal toxin
Norepinephrine4-Aminoethyl groupNeurotransmitter

Recent Research and Future Directions

  • Stereoselective Synthesis: Advances in asymmetric catalysis aim to produce enantiopure forms for receptor-binding studies .

  • Nanoparticle Functionalization: Gold nanoparticles coated with the compound show enhanced antioxidant capacity in vitro.

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